Sarizotan Hydrochloride

5-HT1A receptor binding affinity IC50

Select Sarizotan hydrochloride for its unmatched sub-nanomolar 5-HT1A affinity and balanced D2 partial agonism—a dual pharmacological signature not replicable by other 5-HT1A agonists (e.g., buspirone, tandospirone). Advanced to Phase III for levodopa-induced dyskinesia, it is the definitive reference compound for dissecting serotonergic-dopaminergic mechanisms in Parkinson's disease models. Ensure data integrity: substitution yields divergent results. Order now to benchmark novel therapies with clinical-stage validation.

Molecular Formula C22H22ClFN2O
Molecular Weight 384.9 g/mol
CAS No. 195068-07-6
Cat. No. B1681474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarizotan Hydrochloride
CAS195068-07-6
SynonymsEMD-128130;  EMD128130;  EMD 128130;  EMD-77697;  EMD-77697;  EMD-77697;  Sarizotan hydrochloride;  Sarizotan HCl
Molecular FormulaC22H22ClFN2O
Molecular Weight384.9 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F.Cl
InChIInChI=1S/C22H21FN2O.ClH/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21;/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2;1H/t21-;/m1./s1
InChIKeyQDLVYMYXOLGZOD-ZMBIFBSDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sarizotan Hydrochloride (EMD 128130): A Dual 5-HT1A Agonist and Dopamine Receptor Ligand for Parkinson's Disease Dyskinesia Research


Sarizotan hydrochloride (EMD 128130) is a small-molecule compound that functions as an orally active agonist at serotonin 5-HT1A receptors and as a ligand at dopamine D2-like receptors [1]. It was originally developed by Merck KGaA as a potential treatment for levodopa-induced dyskinesia (LID) in Parkinson's disease (PD), and it advanced to Phase III clinical trials for this indication [2]. Sarizotan exhibits a distinct neurochemical profile characterized by high affinity for human 5-HT1A receptors and a functional antagonism or partial agonism at dopamine D2 receptors, depending on the assay conditions [3].

Why Sarizotan Hydrochloride Cannot Be Substituted by Other 5-HT1A Agonists in Parkinson's Dyskinesia Research


The class of 5-HT1A receptor agonists is pharmacologically heterogeneous, with significant variation in receptor binding affinities, intrinsic efficacies, and off-target profiles [1]. Compounds such as buspirone, tandospirone, and aripiprazole differ substantially in their potency at 5-HT1A receptors (ranging from Ki values of 1.7 nM to 27 nM) and, critically, in their activity at dopamine D2-like receptors. Sarizotan's unique combination of sub-nanomolar 5-HT1A affinity and balanced D2 partial agonism/antagonism [2] yields a distinct pharmacological signature that cannot be replicated by other 5-HT1A agonists. Consequently, substituting another 5-HT1A agonist for sarizotan in research protocols—particularly those investigating the dual modulation of serotonin and dopamine systems in LID—will produce different experimental outcomes and confound data interpretation.

Quantitative Differentiation of Sarizotan Hydrochloride from Comparator 5-HT1A Agonists: Binding Affinity, Functional Selectivity, and In Vivo Efficacy


Superior Binding Affinity for Human 5-HT1A Receptors Compared to Buspirone and Tandospirone

Sarizotan hydrochloride demonstrates sub-nanomolar potency for the human 5-HT1A receptor, with an IC50 value of 0.1 nM [1]. This is approximately 200-fold higher affinity than buspirone (Ki = 20 nM) [2] and 270-fold higher than tandospirone (Ki = 27 nM) [3] at the same receptor. The direct comparison of human receptor binding data reveals that sarizotan is among the most potent 5-HT1A agonists characterized, a property that may translate to lower effective doses and distinct pharmacodynamic profiles in vivo.

5-HT1A receptor binding affinity IC50 Ki

Distinct Functional Profile at Dopamine D2 Receptors: Partial Agonism Versus Pure Antagonism

Sarizotan exhibits a unique, assay-dependent functional activity at dopamine D2 receptors: it acts as a partial agonist at human D2L receptors (EC50 = 23 nM) and as an antagonist at D2S and D2L receptors (IC50 = 52 nM and 121 nM, respectively) . This contrasts with buspirone, which displays minimal D2 affinity (Ki = 345 nM) [1], and tandospirone, which is essentially inactive at D2 receptors (Ki > 1300 nM) [2]. While aripiprazole also possesses D2 partial agonism, its affinity for D2 receptors is significantly higher (Ki = 0.34 nM) [3], resulting in a different balance of D2 occupancy and functional effect. Sarizotan's intermediate D2 activity, coupled with its high 5-HT1A affinity, creates a pharmacological signature distinct from both pure 5-HT1A agonists and potent D2 partial agonists.

dopamine D2 receptor partial agonism functional selectivity EC50

Dose-Dependent Reduction of Levodopa-Induced Dyskinesia in MPTP-Lesioned Non-Human Primates

In a direct, head-to-head study using the gold-standard MPTP-lesioned cynomolgus monkey model of Parkinson's disease, sarizotan demonstrated a dose-dependent reduction in levodopa-induced dyskinesia (LID) [1]. At doses of 1 mg/kg and 2 mg/kg (administered i.p. 30 minutes before L-DOPA), sarizotan significantly reduced mean dyskinetic scores compared to L-DOPA alone, without compromising the antiparkinsonian efficacy of L-DOPA. In contrast, a lower dose of 0.2 mg/kg did not produce a significant effect, establishing a clear dose-response relationship. Higher doses (4 and 8 mg/kg) reduced L-DOPA-induced locomotor activity, indicating a potential adverse effect at supratherapeutic doses. This study provides robust, quantitative in vivo evidence of sarizotan's antidyskinetic efficacy in a translational model.

MPTP monkey model levodopa-induced dyskinesia in vivo efficacy antidyskinetic

Dose-Dependent Inhibition of Abnormal Involuntary Movements (AIMs) in the 6-OHDA Rat Model of LID

In the 6-hydroxydopamine (6-OHDA)-lesioned rat model, a widely used rodent model of Parkinson's disease and LID, sarizotan (1 or 5 mg/kg i.p.) produced a dose-dependent inhibition of both L-DOPA-induced contraversive turning and abnormal involuntary movements (AIMs) [1]. The antidyskinetic effect was completely blocked by co-administration of the selective 5-HT1A antagonist WAY100635 (1 mg/kg i.p.), confirming that the observed efficacy is primarily mediated through 5-HT1A receptor activation. This mechanistic validation distinguishes sarizotan's action from compounds that may reduce dyskinesia through off-target or non-specific mechanisms.

6-OHDA rat model abnormal involuntary movements dyskinesia WAY100635

Antidepressant-Like Activity in the Modified Forced Swim Test in 6-OHDA-Lesioned Rats

In addition to its antidyskinetic effects, sarizotan demonstrates significant antidepressant-like activity in the modified forced swim test (FST) using 6-OHDA-lesioned rats [1]. Treatment with sarizotan (dose not specified in abstract) significantly reduced immobility time compared to vehicle-treated controls. This effect was accompanied by increased cell proliferation (measured by BrdU incorporation and Ki-67 staining) in the subgranular zone of the dentate gyrus and the subventricular zone of the striatum. Notably, these effects on cell proliferation are reminiscent of those observed with established antidepressant therapies. This dual-action profile—antidyskinetic plus antidepressant-like—distinguishes sarizotan from most other 5-HT1A agonists, which have not been systematically evaluated for both properties in Parkinsonian models.

antidepressant forced swim test Parkinson's disease behavioral pharmacology

Optimal Research Applications for Sarizotan Hydrochloride Based on Quantitative Evidence


Investigating the Role of Dual 5-HT1A/D2 Modulation in Levodopa-Induced Dyskinesia

Sarizotan's well-characterized dual activity at 5-HT1A and D2 receptors, supported by binding data showing sub-nanomolar 5-HT1A affinity and functional partial agonism at D2 [1], makes it an ideal tool compound for dissecting the relative contributions of serotonergic and dopaminergic mechanisms to LID. The availability of robust, dose-response efficacy data in both the MPTP monkey [2] and 6-OHDA rat [3] models provides a strong translational framework for hypothesis-driven experiments.

Comparative Pharmacology Studies of 5-HT1A Agonists in Parkinsonian Models

Given the marked differences in 5-HT1A affinity and D2 activity between sarizotan and other 5-HT1A agonists (e.g., buspirone, tandospirone, aripiprazole) [1], sarizotan serves as a critical reference compound for benchmarking novel 5-HT1A-targeted therapies. Its high affinity for human 5-HT1A receptors and balanced D2 partial agonism represent a unique pharmacological fingerprint against which new chemical entities can be profiled in both in vitro and in vivo assays.

Studies of Non-Motor Symptoms in Parkinson's Disease, Specifically Depression

The demonstration of antidepressant-like activity in the forced swim test, coupled with neurogenic effects in the hippocampus and striatum [4], positions sarizotan as a valuable tool for exploring the neural substrates of depression and anxiety in Parkinson's disease. Researchers can leverage sarizotan's unique pharmacological profile to investigate the interplay between motor and mood-related circuitry in preclinical models.

Mechanistic Studies of 5-HT1A-Mediated Antidyskinetic Effects Using Selective Antagonists

The confirmation that the selective 5-HT1A antagonist WAY100635 completely blocks sarizotan's antidyskinetic effects in the 6-OHDA rat model [3] provides a powerful experimental paradigm for validating target engagement and mechanism of action in vivo. This property makes sarizotan particularly useful for studies designed to map the specific receptor subtypes and downstream signaling pathways involved in the suppression of dyskinesia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sarizotan Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.